

Application Notes and Protocols for Olfactometer Bioassays with 2-Tridecanone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tridecanone, a naturally occurring methyl ketone found in the wild tomato species Lycopersicon hirsutum f. glabratum, has demonstrated significant insect repellent properties. This document provides detailed protocols for conducting olfactometer bioassays to evaluate the behavioral responses of various arthropods, particularly mosquitoes and ticks, to 2-tridecanone. These protocols are intended to offer a standardized methodology for researchers investigating the efficacy of 2-tridecanone as a potential active ingredient in novel insect repellents.

Data Presentation: Repellency of 2-Tridecanone

The following tables summarize quantitative data from two-choice bioassays assessing the repellency of 2-tridecanone against two species of ticks, Amblyomma americanum and Dermacentor variabilis. These studies highlight the compound's efficacy and duration of action.

Table 1: Repellency of 8% 2-Tridecanone on Filter Paper (0.63 mg/cm²)



| Time After Application (hours) | Amblyomma americanum (% Repellency) | Dermacentor variabilis (% Repellency) |
|--------------------------------|--|--|
| 2 | - | - |
| 12 | 87% | - |
| 15 | No significant repellency | 72% |
| 24 | No significant repellency | No significant repellency |

Data sourced from a study on the tick repellency of 2-tridecanone.[1]

Table 2: Repellency of 2-Tridecanone on Cheesecloth (0.25 mg/cm²)

| Time After Application (hours) | Amblyomma americanum (% Repellency) |
|--------------------------------|-------------------------------------|
| 6 | 85% |
| 9 | No significant repellency |
| 12 | No significant repellency |

This data demonstrates the potential of 2-tridecanone for use on clothing.[1]

Experimental Protocols Protocol 1: Y-Tube Olfactometer Bioassay for Mosquitoes

This protocol is designed to assess the attraction or repulsion of mosquitoes to 2-tridecanone using a Y-tube olfactometer.

Materials:

- Y-tube olfactometer (glass or PTFE)
- · Air pump or compressed air source
- Flow meters



- Charcoal and water filters for air purification
- Odor source chambers
- Filter paper
- 2-Tridecanone solution (specify concentration, e.g., 1% in a suitable solvent like ethanol)
- Solvent control (e.g., ethanol)
- Test insects (e.g., female Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus), starved for a specified period (e.g., 12-24 hours) with access to water.
- Release chamber
- Observation area with controlled lighting, temperature (e.g., 25-28°C), and humidity (e.g., 60-80%).

Procedure:

- Setup: Assemble the Y-tube olfactometer, ensuring all components are clean and free of
 contaminants. Connect the air source through the filters and flow meters to each arm of the
 "Y".[2] A constant and equal airflow (e.g., 100-200 mL/min) should be maintained through
 both arms.
- Odor Preparation: Apply a standard volume of the 2-tridecanone solution to a filter paper and place it in one of the odor source chambers. In the other chamber, place a filter paper treated with the solvent control.
- Acclimation: Place a single mosquito into the release chamber at the base of the Y-tube and allow it to acclimate to the airflow for a defined period (e.g., 1 minute).
- Observation: Release the mosquito into the main tube of the olfactometer. Record the first arm the mosquito enters (passes a designated line, e.g., 5 cm into the arm) and the time spent in each arm over a set duration (e.g., 5-10 minutes). A "no choice" is recorded if the mosquito does not enter either arm within the observation period.



- Replication: Repeat the experiment with a new mosquito for a statistically significant number of replicates (e.g., 30-50).
- Bias Control: To avoid positional bias, rotate the arms of the olfactometer and randomize the
 position of the treatment and control after a set number of replicates (e.g., every 5
 mosquitoes). Clean the olfactometer thoroughly with a solvent (e.g., acetone or ethanol) and
 bake it in an oven between trials to remove any residual odors.

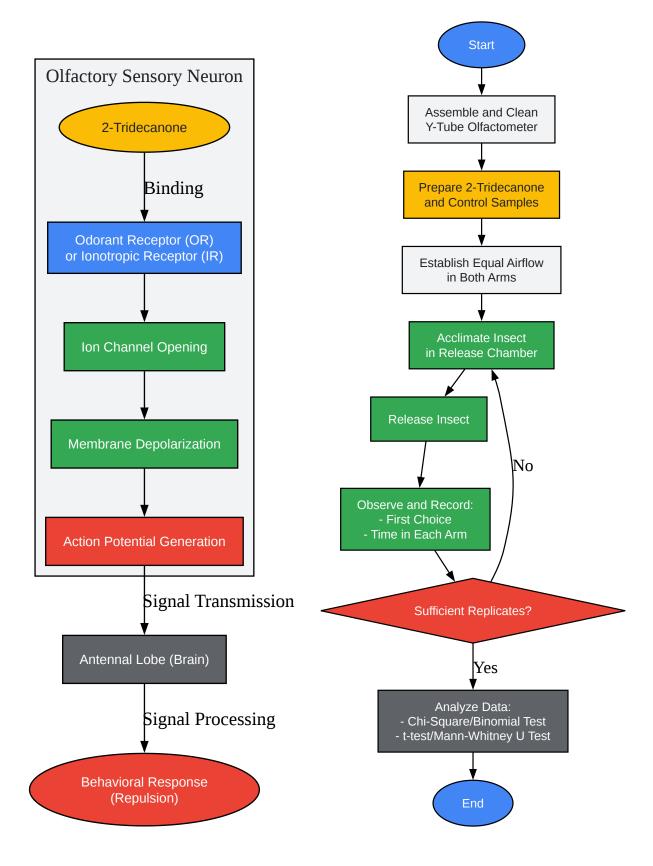
Data Analysis:

- Choice Data: Analyze the number of mosquitoes choosing the treatment arm versus the control arm using a chi-square test or a binomial test.
- Time-Spent Data: Analyze the time spent in each arm using a t-test or a non-parametric equivalent like the Mann-Whitney U test.

Signaling Pathways and Experimental Workflows Insect Olfactory Signaling Pathway

The detection of volatile compounds like 2-tridecanone in insects is primarily mediated by two families of receptors located on the dendrites of olfactory sensory neurons: Odorant Receptors (ORs) and Ionotropic Receptors (IRs). While the specific receptors that bind to 2-tridecanone have not been fully elucidated, the general signaling cascade is understood. Upon binding of an odorant, these receptors, which form ion channels, are activated, leading to a change in membrane potential and the generation of an action potential that is transmitted to the brain for processing, resulting in a behavioral response.





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References

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